Metchnikowin-2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RRQGPIFDTRPSPFNPNQPRPGPIY |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The efficacy of fusion tags in AMP production has been extensively studied. Below, Metchnikowin-2 is compared with structurally analogous AMPs (Mag II, Andropin) and their fusion variants, as well as functionally related AMPs leveraging alternative fusion strategies.
Expression Efficiency of Fusion Constructs
Key data from SDS-PAGE and densitometric analyses (Figure 8 in ) reveal significant differences in expression levels among AMPs fused with PagP-1, TrxA, and other tags:
| Compound | Fusion Tag | Expression Level (Relative to Total Protein) | Solubility Profile |
|---|---|---|---|
| This compound | TrxA | High (~25%) | Soluble cytoplasmic |
| Metchnikowin-1 | PagP-1 | Moderate (~15%) | Inclusion bodies |
| Andropin-1 | PagP-1 | Low (~8%) | Inclusion bodies |
| Andropin-2 | TrxA | High (~22%) | Soluble cytoplasmic |
| Mag II | HFD-TAF | Very Low (<5%) | Insoluble aggregates |
Key Findings :
- Tag Dependency : TrxA outperforms PagP-1 in soluble expression for both Metchnikowin and Andropin, likely due to its cytoplasmic folding assistance .
- Peptide-Specific Variability : Andropin-2 (TrxA) achieves ~22% expression, slightly lower than this compound, suggesting sequence-specific interactions between AMPs and tags.
- Mag II Limitations : The HFD-TAF tag results in negligible Mag II yields, highlighting the incompatibility of certain tags with specific AMP sequences.
Functional and Structural Comparisons
Structural Similarities
- Cationic Charge : this compound, Andropin-2, and Mag II share a net positive charge (+4 to +6), facilitating electrostatic interactions with microbial membranes.
Functional Differences
- Antimicrobial Spectrum: this compound: Broad activity against Staphylococcus aureus and Candida albicans. Andropin-2: Narrower spectrum, effective primarily against Enterococcus faecalis. Mag II: Limited activity due to low expression yields.
- Mechanistic Insights :
Industrial Production Considerations
- Yield vs. Downstream Processing : Despite TrxA’s superior solubility, tag removal via enzymatic cleavage adds cost. PagP-1 fusions (e.g., Metchnikowin-1) require refolding but may reduce downstream steps.
- Scalability : this compound’s high expression (~25%) makes it preferable for large-scale production over Andropin-2 (~22%) and Mag II (<5%) .
Preparation Methods
Recombinant Expression of Metchnikowin-2
The recombinant production of this compound typically employs molecular cloning techniques to express the peptide in a host system, most commonly Escherichia coli or yeast. The process involves:
Gene amplification and cloning : The coding sequence of this compound is amplified using specific primers and inserted into an expression vector. For example, the Metchnikowin gene from D. melanogaster is amplified and ligated into vectors such as pGBKT7 for yeast two-hybrid studies or other suitable plasmids for protein expression.
Fusion protein strategy : To enhance expression and solubility, this compound is often expressed as a fusion protein with tags that facilitate purification and prevent degradation. Fusion tags such as N-terminal His-tags or PagP fusion tags have been used to induce inclusion body formation and improve yield.
Expression induction : Host cells harboring the recombinant plasmid are cultured and induced to express the fusion protein under controlled conditions (e.g., IPTG induction in E. coli).
Inclusion body isolation and solubilization : Fusion proteins may form inclusion bodies, which are isolated by centrifugation and then solubilized using denaturing agents.
Specific cleavage of fusion tags : The fusion tag is removed by specific hydrolysis methods, such as Ni(II)-induced cleavage, to release native this compound peptide.
Purification : The cleaved peptide is purified by affinity chromatography, typically Ni-chelating affinity chromatography, exploiting the His-tag on the fusion partner. Further purification steps may include size-exclusion or reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Chemical Synthesis of this compound
Chemical synthesis via solid-phase peptide synthesis (SPPS) is another widely used method for preparing this compound, especially for functional assays and structural studies:
Peptide synthesis : The 26-residue sequence of this compound is synthesized stepwise on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows precise incorporation of amino acids and modifications.
Purification and characterization : After cleavage from the resin and side-chain deprotection, the crude peptide is purified by RP-HPLC. Mass spectrometry and amino acid analysis confirm the identity and purity of the peptide.
Synthetic peptide usage : Synthetic this compound has been used to study its inhibitory effects on fungal enzymes such as succinate dehydrogenase (SDH), demonstrating dose-dependent inhibition with concentrations ranging from 0.06 to 2 µM in mitochondrial assays.
CRISPR/Cas9-Mediated Allelic Variants for Functional Studies
Recent advances have employed CRISPR/Cas9 gene editing to generate Drosophila strains expressing specific this compound alleles to study functional differences:
Allelic editing : CRISPR/Cas9 was used to create strains with precise single amino acid polymorphisms or deletions in the this compound gene. These strains allow in vivo assessment of peptide function and immune response.
Validation : Whole-genome resequencing confirmed the absence of off-target effects, ensuring that observed phenotypes are attributable to this compound variants.
Implications for preparation : These genetic tools facilitate the production of this compound variants for recombinant expression or peptide synthesis, enabling detailed structure-function analyses.
Data Table: Summary of Preparation Methods
Research Findings on Preparation and Functional Relevance
The recombinant this compound peptide expressed and purified using fusion tags retains its antifungal activity, demonstrating selective inhibition of fungal succinate dehydrogenase, a key mitochondrial enzyme.
Synthetic this compound peptides inhibit fungal SDH activity by up to 52% at micromolar concentrations, confirming the functional integrity of chemically synthesized peptides.
CRISPR/Cas9-generated this compound allelic variants reveal that single amino acid changes significantly affect immune efficacy and life history traits in Drosophila, underscoring the importance of precise peptide preparation for functional studies.
Fusion tag cleavage by Ni(II) ions at elevated temperatures (e.g., 60°C for 12–36 hours) has been optimized to yield high purity this compound peptides without compromising activity.
Q & A
Q. What experimental models are most suitable for studying Metchnikowin-2’s antimicrobial activity, and how should they be validated?
this compound’s activity should be tested in in vitro and in vivo models, including bacterial/fungal co-culture systems and infection assays in model organisms (e.g., Drosophila melanogaster, where Metchnikowin was first characterized). Validation requires:
- Positive/Negative Controls : Use established antimicrobial peptides (e.g., Cecropin A) and solvent-only controls to benchmark efficacy.
- Dose-Response Curves : Quantify minimum inhibitory concentrations (MICs) across microbial strains.
- Reproducibility : Replicate experiments across independent trials, adhering to guidelines for statistical power and sample size .
Q. How can researchers design assays to distinguish this compound’s membrane-disruption mechanisms from host immunomodulatory effects?
- Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to detect microbial membrane disruption.
- Transcriptomic/Proteomic Profiling : Compare host immune gene expression (e.g., Toll pathway activation in Drosophila) in the presence/absence of this compound.
- Selective Inhibition : Block immune receptors (e.g., via RNAi) to isolate membrane-specific effects .
Q. What are the best practices for synthesizing and purifying this compound to ensure functional consistency?
- Solid-Phase Peptide Synthesis (SPPS) : Optimize Fmoc/t-Bu protocols with HPLC purification (≥95% purity).
- Mass Spectrometry Validation : Confirm molecular weight and post-translational modifications.
- Circular Dichroism (CD) : Verify secondary structure (e.g., α-helical content) under physiological conditions .
Advanced Research Questions
Q. How should contradictory data on this compound’s species-specific activity be resolved?
- Contradiction Analysis Framework :
- Re-examine Variables : Compare experimental conditions (pH, ionic strength) across studies.
- Strain-Specific Factors : Test microbial genotypes (e.g., lipid A modifications in Gram-negative bacteria) influencing susceptibility.
- Meta-Analysis : Aggregate datasets using standardized metrics (e.g., MIC normalized to colony-forming units) to identify outliers .
Q. What computational and experimental methods integrate to model this compound’s structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Simulate peptide-membrane interactions using tools like GROMACS.
- Alanine Scanning Mutagenesis : Systematically replace residues to identify critical motifs.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to microbial lipid bilayers .
Q. How can researchers optimize experimental conditions to minimize off-target effects in eukaryotic cell models?
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
- Concentration Gradients : Test sub-MIC doses to differentiate antimicrobial vs. immunomodulatory effects.
- Transcriptomic Cross-Validation : Compare RNA-seq data from treated microbial and host cells .
Q. What methodologies address challenges in quantifying this compound’s stability in physiological environments?
- Proteolytic Degradation Assays : Incubate with serum proteases and monitor degradation via LC-MS.
- Pharmacokinetic Profiling : Use radiolabeled peptides to track half-life in vivo.
- Stabilization Strategies : Explore PEGylation or D-amino acid substitutions .
Data Management & Interpretation
Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy of this compound?
Q. What statistical approaches are critical for analyzing high-throughput screening data on this compound derivatives?
Q. How can multi-omics data (e.g., metabolomics, transcriptomics) be integrated to elucidate this compound’s mode of action?
- Pathway Enrichment Analysis : Use tools like MetaboAnalyst or STRING to map microbial stress responses.
- Cross-Omics Correlation : Link metabolite flux changes (e.g., ATP depletion) to transcriptional regulators.
- Network Pharmacology : Construct interaction networks to identify synergistic targets .
Ethical & Reporting Standards
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
- Conflict Resolution : Disclose funding sources and employ blinded analysis to mitigate bias .
- Reproducibility : Publish detailed protocols, including instrument calibration and software parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
